(4E)-4-({[2-(4-Chlorophenyl)ethyl]amino}methylidene)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4E)-4-({[2-(4-Chlorophenyl)ethyl]amino}methylidene)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({[2-(4-Chlorophenyl)ethyl]amino}methylidene)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 4-chlorophenylethylamine, 4-nitrobenzaldehyde, and 3-methyl-1-phenyl-2-pyrazolin-5-one.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or p-toluenesulfonic acid. The mixture is heated under reflux for several hours to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for heating, mixing, and purification.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({[2-(4-Chlorophenyl)ethyl]amino}methylidene)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides or other oxidized products.
Substitution: Formation of substituted pyrazolones.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-({[2-(4-Chlorophenyl)ethyl]amino}methylidene)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of pyrazolones are known for their analgesic and anti-inflammatory properties. This compound could be explored for similar applications, with studies focusing on its efficacy and safety in preclinical and clinical trials.
Industry
In industry, this compound might be used as an intermediate in the production of pharmaceuticals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-({[2-(4-Chlorophenyl)ethyl]amino}methylidene)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anti-inflammatory activity, it might inhibit enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.
Metamizole: A pyrazolone derivative used as a painkiller and antipyretic.
Antipyrine: A pyrazolone compound used as an analgesic and antipyretic.
Uniqueness
(4E)-4-({[2-(4-Chlorophenyl)ethyl]amino}methylidene)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other pyrazolone derivatives. Its combination of a chlorophenyl group and a nitrophenyl group could result in unique interactions with biological targets or chemical reagents.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-13-18(12-21-11-10-14-2-4-15(20)5-3-14)19(25)23(22-13)16-6-8-17(9-7-16)24(26)27/h2-9,12,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOSYNZXEJVQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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